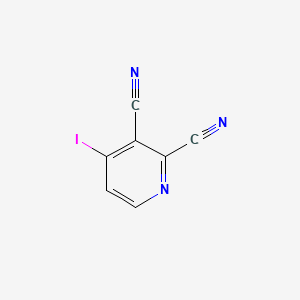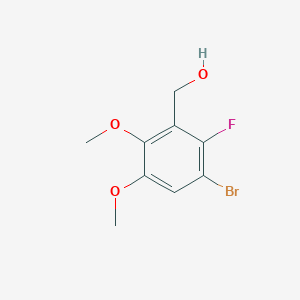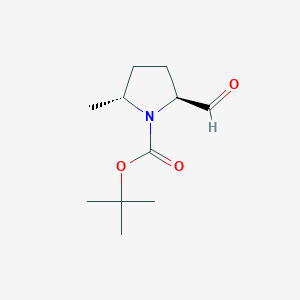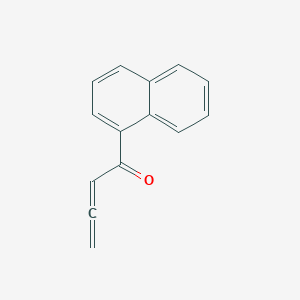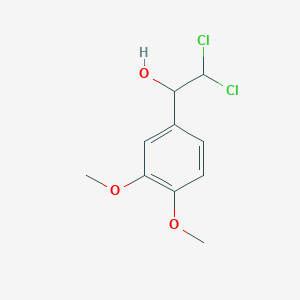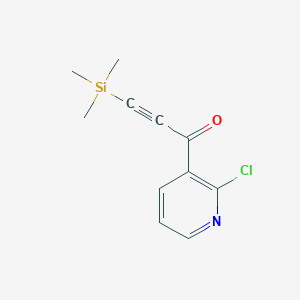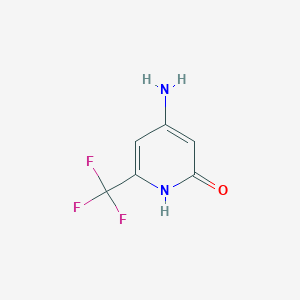
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2O It is a pyridine derivative characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Another approach involves the nucleophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine with ammonia to introduce the amino group, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as a RAF inhibitor, it binds to the RAF kinase, inhibiting its activity and thereby blocking the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in RAF-driven cancers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Amino-2-(trifluoromethyl)pyridine: Lacks the hydroxyl group at the 2-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an amino group.
Uniqueness
4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
4-amino-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(10)2-5(12)11-4/h1-2H,(H3,10,11,12) |
Clé InChI |
SKRNLAWDOJHGLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


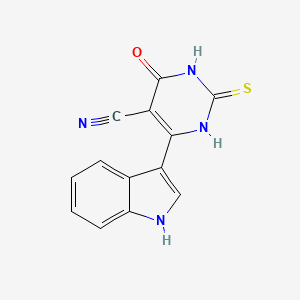
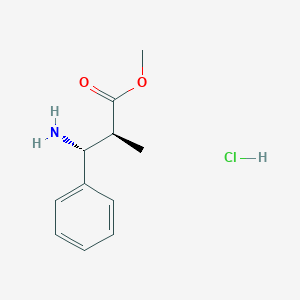
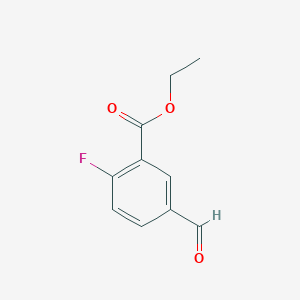


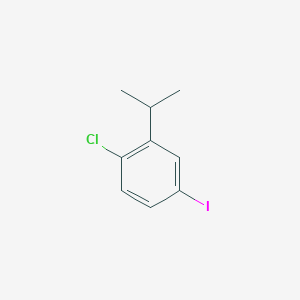
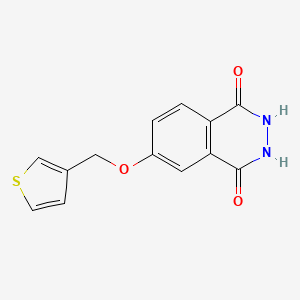
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
